molecular formula C18H17FN6O3 B2817270 2-(4-(2-(4-fluorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide CAS No. 1421584-23-7

2-(4-(2-(4-fluorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Cat. No. B2817270
CAS RN: 1421584-23-7
M. Wt: 384.371
InChI Key: KQFBWGDMTOSMMK-UHFFFAOYSA-N
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Description

The compound “2-(4-(2-(4-fluorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Research on structurally related compounds has demonstrated potential antimicrobial and antitumor activities. For example, the synthesis and characterization of derivatives like 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have shown promising biological evaluation and molecular docking studies, suggesting their antimicrobial efficacy (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021). Furthermore, compounds such as N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized and evaluated for their antioxidant activities, indicating their potential utility in designing therapeutics with radical scavenging properties (Matloob Ahmad et al., 2012).

Synthesis of Novel Chemical Entities

Efforts to synthesize novel chemical entities, such as through the creation of new metallophthalocyanines with phenoxyacetamide units, highlight the continuous exploration of structurally complex compounds for various applications, including but not limited to photodynamic therapy and materials science (M. Ağırtaş, M. S. İzgi, 2009).

Drug Design and Molecular Docking

The design and synthesis of compounds for specific receptor targeting, as seen in the creation of histamine H3 receptor antagonists through scaffold hopping strategies, demonstrate the utility of such compounds in drug discovery processes. These efforts aim to optimize receptor affinity and selectivity while minimizing adverse effects, showcasing the potential of structurally related compounds in developing new pharmacological agents (Zhongli Gao et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, “2-(4-Fluorophenoxy)acetamide”, suggests that it may be harmful if swallowed and recommends avoiding dust formation and contact with skin and eyes .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.

Biochemical Pathways

Given its potential interaction with the androgen receptor, it might influence pathways related togene expression and cellular proliferation .

Pharmacokinetics

Similar compounds have shown variable absorption and distribution patterns based on their chemical structure . The metabolism and excretion of this compound would also depend on its chemical structure and the specific enzymes present in the body.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it indeed targets the Androgen receptor, it could potentially influence gene expression and cellular growth processes .

properties

IUPAC Name

2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O3/c1-24(2)18(27)17-21-23-25(22-17)14-7-5-13(6-8-14)20-16(26)11-28-15-9-3-12(19)4-10-15/h3-10H,11H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFBWGDMTOSMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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